molecular formula C6H4BrN3 B1375682 6-Bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 934560-92-6

6-Bromo-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1375682
CAS RN: 934560-92-6
M. Wt: 198.02 g/mol
InChI Key: GRLXWXRTASHOBS-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo ring fused with a pyridine ring, with a bromine atom attached to the 6th carbon of the fused ring system .


Chemical Reactions Analysis

The literature data on microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, including multicomponent reactions and synthesis of pyrazolo[3,4-b]-pyridines which are fragments of polycyclic structures, have been summarized .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Analgesic and Anti-inflammatory Activities

6-Bromo-1H-pyrazolo[3,4-b]pyridine has been utilized in the synthesis of 7-azaindazole chalcone derivatives, which exhibit significant anti-inflammatory and analgesic activities. This compound acts as a precursor in the synthesis process, contributing to the development of compounds with promising therapeutic potential (Kantlam Chamakuri, Srinivasa Murthy Muppavarapu, N. Yellu, 2016).

Development of Polyheterocyclic Ring Systems

The compound has also been used as a precursor for creating new polyheterocyclic ring systems. These systems have been synthesized for potential antibacterial properties, demonstrating the versatility of this compound in the development of various heterocyclic compounds (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).

Antibacterial and Antioxidant Candidates

Furthermore, derivatives of this compound have been synthesized and evaluated for their antibacterial and antioxidant properties. These studies indicate the potential of these derivatives as effective antibacterial and antioxidant agents, showcasing the broad spectrum of applications of this compound in medicinal chemistry (Hiren H. Variya, V. Panchal, G. Patel, 2019).

Synthesis and Biomedical Applications

A comprehensive review on 1H-Pyrazolo[3,4-b]pyridines, including this compound, covers their synthesis and various biomedical applications. This highlights the significance of these compounds in developing therapeutic agents and their relevance in biomedical research (Ana Donaire-Arias et al., 2022).

Synthesis of Novel Oxadiazole Functionalized Derivatives

The compound has been used in the synthesis of novel oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives, which have shown promising anticancer activity. This underlines its role in the development of new anticancer agents (Bhadru Bhukya, Hanmanthu Guguloth, 2021).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[3,4-b]pyridine, have been synthesized and evaluated as TRK inhibitors . These compounds have potential for further exploration in the field of medicinal chemistry .

Biochemical Analysis

Biochemical Properties

6-Bromo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) . TRKs are involved in the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that promote cell proliferation and survival . Additionally, this compound has shown selectivity for certain cell lines, indicating its potential for targeted cancer therapy .

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting TRKs, this compound disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . This disruption leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound has been shown to have minimal effects on non-cancerous cells, highlighting its potential as a selective anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the kinase domain of TRKs, where it acts as a competitive inhibitor . This binding prevents the phosphorylation of the kinase domain, thereby inhibiting the activation of downstream signaling pathways . The compound’s pyrazolo portion serves as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with specific amino acids in the kinase domain . These interactions stabilize the binding of this compound to TRKs, enhancing its inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods . The compound has demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9 . Over time, this compound maintains its inhibitory effects on TRKs, leading to sustained reductions in cell proliferation and increased apoptosis in cancer cells . Long-term studies have shown that the compound does not degrade significantly, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, with CYP2C9 playing a significant role in its biotransformation . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites are further processed through conjugation reactions, facilitating their excretion from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cells, this compound localizes to the cytoplasm and nucleus, where it exerts its inhibitory effects on TRKs . The distribution of the compound within tissues is influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

This compound predominantly localizes to the cytoplasm and nucleus of cells . This subcellular localization is essential for its activity, as it allows the compound to interact with TRKs and inhibit their activity . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

properties

IUPAC Name

6-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXWXRTASHOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743696
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934560-92-6
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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